![molecular formula C19H13ClN4O2 B3837161 (4-chloro-3-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3837161.png)
(4-chloro-3-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine
説明
(4-chloro-3-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine, commonly known as CNP, is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 397.85 g/mol. CNP is a derivative of azo dyes and has been used as a pH indicator, a coloring agent, and a photosensitizer. In recent years, CNP has gained attention for its potential as a therapeutic agent due to its unique chemical structure and biological properties.
作用機序
The mechanism of action of CNP involves the formation of reactive oxygen species (ROS) and the activation of the mitochondrial pathway of apoptosis. CNP has been shown to induce the release of cytochrome c from the mitochondria, which activates the caspase cascade. CNP also inhibits the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which leads to the activation of pro-apoptotic proteins, such as Bax and Bak.
Biochemical and Physiological Effects
CNP has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress, which leads to the generation of ROS and the activation of the antioxidant defense system. CNP has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. This inhibition of MMPs may contribute to the anti-cancer effects of CNP.
実験室実験の利点と制限
One advantage of using CNP in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. CNP is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using CNP is its potential toxicity, which may limit its use in certain experiments. Additionally, CNP may interfere with certain assays, such as those that rely on the activity of MMPs.
将来の方向性
There are several potential future directions for research on CNP. One area of interest is the development of CNP-based therapeutics for cancer treatment. This may involve the optimization of CNP synthesis and the testing of CNP analogs with improved efficacy and safety profiles. Another area of interest is the investigation of the mechanism of action of CNP in more detail, including its effects on cellular signaling pathways and gene expression. Finally, the potential use of CNP as a photosensitizer in photodynamic therapy is also an area of interest for future research.
科学的研究の応用
CNP has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. The mechanism of action of CNP involves the induction of apoptosis, which is a programmed cell death process. CNP has been found to activate the caspase cascade, which leads to the cleavage of cellular proteins and DNA fragmentation.
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-18-11-6-14(12-19(18)24(25)26)13-21-15-7-9-17(10-8-15)23-22-16-4-2-1-3-5-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIKAHFPYFCDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037766 | |
| Record name | Benzenamine, N-[(4-chloro-3-nitrophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrobenzylidene)-4-(phenyldiazenyl)aniline | |
CAS RN |
303058-68-6 | |
| Record name | Benzenamine, N-[(4-chloro-3-nitrophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(4-bromo-2-thienyl)methylene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B3837092.png)

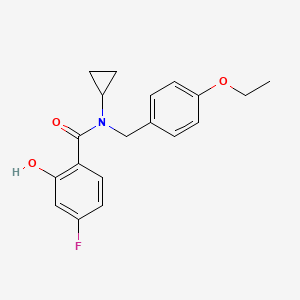
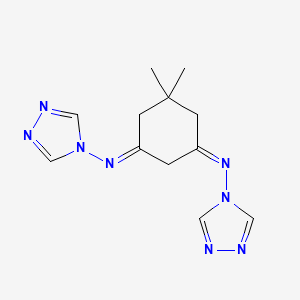
![ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3837112.png)
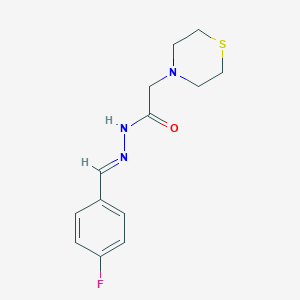
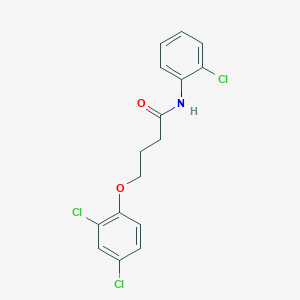
![[(3-allyl-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3837128.png)
![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid](/img/structure/B3837134.png)

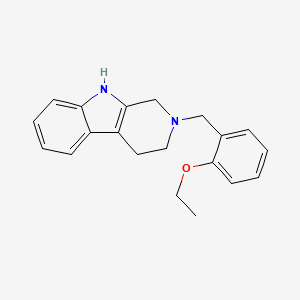

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,4-dihydroxybenzohydrazide](/img/structure/B3837163.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B3837164.png)